molecular formula C23H24N4O3 B2590278 6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946253-52-7

6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2590278
CAS RN: 946253-52-7
M. Wt: 404.47
InChI Key: MNPWWIXCMJKHDH-UHFFFAOYSA-N
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Description

The compound “6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a type of pyrazolo[3,4-d]pyridazinone . Pyrazolo[3,4-d]pyridazinones are heterocycles that have shown a wide range of pharmacological activities . They are potentially useful as peripheral vasodilators .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyridazinones involves several steps, and the structure-activity relationship studies have demonstrated the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system . Other types of pyridazinones fused with five and six-membered heterocycles (pyrrole, isoxazole, pyridine, and dihydropyridine), as well as some open models, were prepared and evaluated .

Scientific Research Applications

Oncology Research

This compound may exhibit cytotoxic properties against cancer cells. Its ability to interfere with cellular signaling pathways could make it a candidate for anti-cancer drug development. Studies on similar pyrazolopyridine derivatives have shown potential in targeting various cancer cell lines .

Neurological Disorders

Derivatives of pyrazolopyridine have been explored for their neuroprotective effects. This particular compound could be researched for its efficacy in protecting neuronal cells against oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases .

Cardiovascular Therapeutics

The structural analogs of this compound have been investigated for their vasodilatory effects. Research could be conducted to assess its potential as a therapeutic agent in treating hypertension and preventing cardiovascular diseases by modulating blood vessel dilation .

Anti-Inflammatory Applications

Due to the presence of the pyrazolopyridine moiety, this compound might possess anti-inflammatory properties. It could be studied for its effectiveness in reducing inflammation in various chronic conditions, such as arthritis or inflammatory bowel disease .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial activity. This compound could be analyzed for its potential to inhibit the growth of bacteria or fungi, contributing to the development of new antibiotics or antifungal agents .

Metabolic Disorders

Research could explore the use of this compound in metabolic disorders. Its influence on enzymes or receptors involved in metabolism might make it a valuable tool in understanding and treating conditions like diabetes or obesity .

Material Science

The unique structure of this compound could be utilized in material science, particularly in the synthesis of organic semiconductors or as a building block for complex molecular architectures .

Analytical Chemistry

As a reagent, this compound could be used in analytical chemistry for the detection of specific ions or molecules. Its reactivity and binding properties might allow for the development of novel sensors or assays .

Each of these applications would require extensive research and validation through experimental studies. The compound’s versatility in various scientific fields highlights its potential as a significant contributor to future research and development. The references provided offer a starting point for further exploration into the compound’s capabilities and uses .

properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15(2)21-20-13-24-27(17-8-6-5-7-9-17)22(20)23(28)26(25-21)14-16-10-18(29-3)12-19(11-16)30-4/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPWWIXCMJKHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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